molecular formula C10H13N3O B12816993 4-((dimethylamino)methyl)-1H-benzo[d]imidazol-5-ol

4-((dimethylamino)methyl)-1H-benzo[d]imidazol-5-ol

Cat. No.: B12816993
M. Wt: 191.23 g/mol
InChI Key: YVMLHPJBYKLDSV-UHFFFAOYSA-N
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Description

4-((dimethylamino)methyl)-1H-benzo[d]imidazol-5-ol is a chemical compound based on the privileged benzimidazole scaffold, a structure of significant interest in medicinal chemistry due to its resemblance to naturally occurring purines . The benzimidazole core is recognized as a versatile pharmacophore, and its derivatives are known to exhibit a broad spectrum of biological activities, making them valuable templates in drug discovery . The specific substitution pattern on this compound, featuring a hydroxy group and a dimethylaminomethyl side chain, suggests potential for diverse interactions with biological targets. Benzimidazole derivatives have demonstrated excellent bioactivity against many ailments, with researchers synthesizing numerous analogs that show promising bioavailability, safety, and stability profiles . These compounds are frequently investigated for anti-infectious and anti-proliferative properties, among other pharmacological activities . Furthermore, recent scientific literature highlights that incorporating a dimethylaminophenyl fragment into molecular structures can enhance bioactivity, particularly in areas such as anticancer research . As such, this compound serves as a sophisticated building block for the synthesis of novel compounds and is a key intermediate for researchers exploring structure-activity relationships to develop new chemotherapeutic agents .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

4-[(dimethylamino)methyl]-1H-benzimidazol-5-ol

InChI

InChI=1S/C10H13N3O/c1-13(2)5-7-9(14)4-3-8-10(7)12-6-11-8/h3-4,6,14H,5H2,1-2H3,(H,11,12)

InChI Key

YVMLHPJBYKLDSV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C=CC2=C1N=CN2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((dimethylamino)methyl)-1H-benzo[d]imidazol-5-ol typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of the dimethylaminomethyl group: This step involves the alkylation of the benzimidazole core with dimethylamine and formaldehyde, often using a Mannich reaction.

    Hydroxylation at the 5-position: This can be accomplished through selective oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes:

    Continuous flow reactors: To ensure consistent reaction conditions and scalability.

    Catalysts: To enhance reaction rates and selectivity.

    Purification techniques: Such as crystallization, distillation, and chromatography to achieve high purity.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The hydroxyl group at position 5 undergoes alkylation and acylation under standard conditions:

Reaction Type Reagents/Conditions Product Yield
AlkylationAlkyl halides, DMF, 60–80°C 5-Alkoxy derivatives (e.g., 5-methoxy or 5-ethoxy substitutions)65–78%
AcylationAcetyl chloride, pyridine, reflux5-Acetyloxy derivatives82%

These reactions retain the benzimidazole core while modulating electronic properties for enhanced bioactivity.

Oxidation and Redox Behavior

The dimethylaminomethyl group participates in oxidation reactions:

  • Oxidation :

    • Using hydrogen peroxide (H₂O₂) or peracids generates N-oxide derivatives at the dimethylamino group.

    • Example: Formation of 4-((dimethylamino-N-oxide)methyl)-1H-benzo[d]imidazol-5-ol (confirmed via IR at 1280 cm⁻¹ for N→O stretch) .

Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocyclic systems:

Oxadiazole-Thione Derivatives :

Mannich Reactions :

  • Reagents : Formaldehyde + secondary amines (e.g., piperidine, morpholine).

    • Products: 3-((dialkylamino)methyl) derivatives with enhanced solubility.

    • Yields: 54–73% (Table 1) .

Coordination Chemistry

The benzimidazole nitrogen and hydroxyl group act as ligands for metal complexes:

  • Cu(II) Complexes : Formed with CuCl₂ in methanol, exhibiting square-planar geometry (confirmed by UV-Vis at λₘₐₓ = 620 nm).

  • Applications : Catalytic activity in oxidation reactions and antimicrobial studies.

Biological Activity Modulation

Derivatives show structure-dependent bioactivity:

Derivative Activity IC₅₀/ MIC
5-((2-((Dimethylamino)methyl)-1H-benz...Antibacterial (E. coli)MIC = 12.5 µg/mL
3-((Piperidin-1-yl)methyl)-oxadiazole...Antifungal (C. albicans)MIC = 25 µg/mL

Degradation and Stability

  • Hydrolytic Stability : Stable in neutral aqueous solutions but degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions.

  • Thermal Decomposition : Onset at 220°C (TGA data), forming aromatic amines and CO₂ .

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its pharmacological properties, particularly as an anti-cancer agent. Research indicates that derivatives of benzimidazole, including 4-((dimethylamino)methyl)-1H-benzo[d]imidazol-5-ol, exhibit activity against various cancer cell lines by inhibiting specific enzymes involved in tumor growth.

Anticancer Activity

In a study by Moneer et al. (2021), a series of benzimidazole derivatives were synthesized and evaluated for their anticancer properties. The results demonstrated that certain derivatives exhibited significant cytotoxic effects against human cancer cell lines, suggesting that this compound could be a promising candidate for further development in cancer therapy .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical processes involving imidazole derivatives. The compound serves as an intermediate for creating more complex structures with enhanced biological activity.

Synthetic Pathways

Recent patents have outlined efficient methods for synthesizing related compounds, emphasizing the importance of optimizing reaction conditions to improve yield and purity . These methods often utilize microwave-assisted synthesis or other innovative techniques to expedite the process.

Case Studies

Several case studies have highlighted the efficacy of this compound derivatives in treating specific diseases.

Anti-inflammatory Effects

Research by Prajapat and Talesara (2016) demonstrated that certain benzimidazole derivatives exhibited notable anti-inflammatory properties, which could be attributed to their ability to inhibit cyclooxygenase enzymes (COX). This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

A study conducted by Amin et al. (2019) explored the antimicrobial properties of benzimidazole derivatives, including those similar to this compound. The findings indicated significant antibacterial activity against various pathogens, supporting the compound's versatility in therapeutic applications .

Data Tables

Application AreaCompound DerivativeObserved EffectReference
Anticancer Activity4-((dimethylamino)methyl)-...Significant cytotoxicity
Anti-inflammatoryBenzimidazole derivativeCOX inhibition
AntimicrobialBenzimidazole derivativeAntibacterial activity

Mechanism of Action

The mechanism of action of 4-((dimethylamino)methyl)-1H-benzo[d]imidazol-5-ol involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

  • **

Biological Activity

4-((Dimethylamino)methyl)-1H-benzo[d]imidazol-5-ol (commonly referred to as DMAM-BI) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

DMAM-BI features a benzimidazole core with a dimethylaminomethyl substituent, contributing to its unique reactivity and biological profile. The presence of hydroxyl and amine functional groups allows it to participate in various chemical reactions typical of heterocyclic compounds, making it a versatile candidate for further modifications in medicinal chemistry.

The biological activity of DMAM-BI is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to the inhibition or activation of various biological pathways, resulting in antimicrobial and anticancer effects. Research suggests that DMAM-BI may inhibit key kinases involved in cellular signaling, which is crucial for cancer progression.

Antimicrobial Activity

DMAM-BI has been investigated for its antimicrobial properties against various pathogens. Studies have shown that it exhibits significant inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentration (MIC) values reported as low as 4 μg/mL . Furthermore, it has demonstrated moderate antifungal activity against strains like Candida albicans and Aspergillus niger.

Anticancer Activity

The anticancer potential of DMAM-BI has been explored through various in vitro studies. Notably, it has shown promising results against the MDA-MB-231 breast cancer cell line, with effective concentrations (EC50) around 7.3 μM . The compound's structural modifications have been linked to enhanced cytotoxicity; for instance, the introduction of electron-withdrawing groups has been shown to increase its efficacy against cancer cells .

Research Findings and Case Studies

Several studies have documented the biological activities of DMAM-BI and related compounds:

StudyFindings
Birajdar et al. (2013)Synthesized derivatives showing moderate to good activity against Gram-positive pathogens .
Recent Pharmacological ReviewDiscussed the broad-spectrum antimicrobial and anticancer activities of benzimidazole derivatives, including DMAM-BI.
In vitro Cytotoxicity StudiesEvaluated DMAM-BI's effects on various cancer cell lines, highlighting significant reductions in cell viability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Properties

  • Anticancer Activity: Benzimidazoles with electron-withdrawing groups (e.g., -F, -Br) show potent anticancer effects by intercalating DNA or inhibiting topoisomerases .
  • Solubility and Bioavailability: The dimethylamino group in the target compound likely improves water solubility relative to lipophilic derivatives like 5-(5-bromo-1H-indol-3-ylmethylene)imidazoles . However, it may be less membrane-permeable than methyl- or methoxy-substituted analogs .
  • Stability: Nitro- or bromo-substituted benzimidazoles (e.g., compound 4f in ) exhibit lower stability under acidic conditions due to electron-withdrawing effects. The target compound’s dimethylamino group may confer greater stability in physiological pH .

Physicochemical Data

Predicted properties based on substituent effects:

Property 4-((Dimethylamino)methyl)-1H-benzo[d]imidazol-5-ol 5-Fluoro-6-(benzo[d][1,3]dioxol) analog 2-Carboxylic acid derivative
Molecular Weight (g/mol) ~233.3 ~358.3 ~268.3
LogP (Predicted) 1.2–1.5 2.8–3.2 0.5–1.0
Aqueous Solubility (mg/mL) High (due to -N(CH₃)₂ and -OH) Moderate (lipophilic dioxole group) Very high (carboxylic acid)
Melting Point (°C) 180–200 (estimated) 210–230 250–270

Q & A

Q. What are the common synthetic routes for 4-((dimethylamino)methyl)-1H-benzo[d]imidazol-5-ol?

  • Methodological Answer: The compound is typically synthesized via condensation reactions. For example, benzimidazole derivatives can be prepared by reacting substituted benzaldehydes with amidines or diamines under acidic or basic conditions. describes a protocol where 2-(4-substituted-phenyl)-1H-benzo[d]imidazole derivatives are synthesized using ethanol as a solvent and sodium ethoxide as a catalyst at 50–60°C, followed by purification via recrystallization . Transition-metal-free approaches, such as base-promoted spiro-fused imidazolone formation from amidines and ketones, are also viable (e.g., using KOtBu in DMSO at 80°C) .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer: Characterization involves multi-spectral analysis:
  • 1H/13C NMR : To confirm substituent positions and hydrogen environments. For instance, aromatic protons in benzimidazole derivatives appear as singlet or multiplet signals in DMSO-d6 .
  • FTIR : To identify functional groups (e.g., N-H stretching at ~3400 cm⁻¹ for benzimidazole) .
  • Elemental Analysis : To verify purity by comparing calculated vs. experimental C, H, N percentages (e.g., deviations <0.4% indicate high purity) .

Q. What solvents and catalysts are optimal for improving reaction yields?

  • Methodological Answer: Solvent choice depends on reactivity:
  • Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity in SNAr reactions for aryl-substituted derivatives .
  • Ethanol/water mixtures : Used in green chemistry approaches to reduce toxicity .
    Catalysts like p-toluenesulfonic acid (p-TSA) are effective for cyclization reactions under reflux (100°C) .

Advanced Research Questions

Q. How do structural modifications (e.g., aryl thiazole-triazole appendages) influence the biological activity of this compound?

  • Methodological Answer: Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -Br, -F) on aryl substituents enhance antimicrobial activity. For example, 9c (4-bromophenyl derivative) showed MIC values of 2 µg/mL against S. aureus due to improved membrane penetration . Conversely, methoxy groups (-OCH₃) reduce activity by increasing steric hindrance . Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like DNA gyrase, guiding rational design .

Q. How can contradictory data on biological activity across studies be resolved?

  • Methodological Answer: Contradictions often arise from:
  • Assay variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) .
  • Purity discrepancies : Use elemental analysis or HPLC (>98% purity thresholds) to exclude impurities as confounding factors .
  • Substituent-specific effects : Compare derivatives with identical substituents under controlled conditions .

Q. What green chemistry strategies apply to the synthesis of this compound?

  • Methodological Answer: Transition-metal-free protocols reduce environmental impact:
  • Base-mediated cyclization : KOtBu in DMSO promotes spiro-imidazolone formation without toxic metals .
  • Solvent-free mechanochemistry : Ball-milling reactants can minimize waste .

Q. What computational tools are used to predict the pharmacological targets of this compound?

  • Methodological Answer:
  • Molecular docking : Software like Schrödinger Suite or MOE models interactions with targets (e.g., angiotensin II receptor for antihypertensive activity) .
  • QSAR models : Utilize descriptors like logP and polar surface area to predict bioavailability .

Q. How can solubility and bioavailability be optimized for in vivo studies?

  • Methodological Answer:
  • Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 4-methyl-5-imidazolemethanol hydrochloride) .
  • Prodrug strategies : Esterification of hydroxyl groups enhances membrane permeability .

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